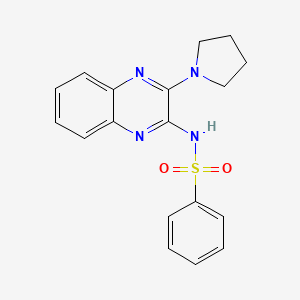

(Phenylsulfonyl)(3-pyrrolidinylquinoxalin-2-yl)amine

説明

特性

分子式 |

C18H18N4O2S |

|---|---|

分子量 |

354.4 g/mol |

IUPAC名 |

N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H18N4O2S/c23-25(24,14-8-2-1-3-9-14)21-17-18(22-12-6-7-13-22)20-16-11-5-4-10-15(16)19-17/h1-5,8-11H,6-7,12-13H2,(H,19,21) |

InChIキー |

CNRLGKNHWBSHHD-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes

The synthetic routes for this compound involve the assembly of its constituent parts

-

Quinoxaline Formation

- Start with 3-pyrrolidinylamine (a cyclic amine) and a suitable aldehyde or ketone.

- Cyclize the amine and carbonyl compound to form the quinoxaline ring.

-

Phenylsulfonylation

- Introduce the phenylsulfonyl group by reacting the quinoxaline intermediate with a phenylsulfonyl chloride or similar reagent.

Industrial Production

化学反応の分析

Reactivity

“(Phenylsulfonyl)(3-pyrrolidinylquinoxalin-2-yl)amine” likely undergoes various chemical reactions, including:

Oxidation: Oxidative processes may modify the phenylsulfonyl or quinoxaline moieties.

Reduction: Reduction reactions could reduce functional groups or the quinoxaline ring.

Substitution: Substituents on the quinoxaline ring may be replaced by other groups.

Common Reagents and Conditions

Specific reagents and conditions would depend on the desired transformations. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed during these reactions would involve modifications of the phenylsulfonyl or quinoxaline portions.

科学的研究の応用

Cancer Therapy

One of the primary applications of (Phenylsulfonyl)(3-pyrrolidinylquinoxalin-2-yl)amine lies in its potential as an anticancer agent. Research indicates that compounds with quinoxaline structures can inhibit critical cellular pathways involved in tumorigenesis, particularly the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation in various cancers.

Mechanism of Action:

- The compound acts as a PI3K inhibitor , disrupting signaling pathways that promote cancer cell growth and survival.

- It binds to specific enzymes or receptors, modulating their activity and leading to altered cellular responses that can induce apoptosis in cancer cells.

Case Studies:

- Studies have demonstrated that derivatives of quinoxaline possess selective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective antiproliferative activity .

Antiviral Activity

Another promising application is in the development of antiviral agents. The compound has been investigated for its efficacy against HIV , particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Research Findings:

- A related compound demonstrated significant antiviral activity against wild-type HIV-1, showing low cytotoxicity while maintaining effectiveness against resistant strains .

- The structure's ability to penetrate the blood-brain barrier suggests potential for treating neurological complications associated with HIV .

作用機序

6. 類似の化合物との比較

直接的な比較は限られていますが、関連する化合物と対比することで、その独自性を強調できます。

- 他の置換基を持つキノキサリン誘導体。

(1-フェニルエチル)-(フェニルスルホニル)-1H-ピロロ(2,3-b)キノキサリン-2-アミン: 構造的に関連する化合物 .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and selected analogs:

Key Observations:

- Core Heterocycle: Quinoxaline derivatives (target compound, ) exhibit distinct electronic profiles compared to quinazoline () or aminoglycoside () cores, influencing target specificity.

- Sulfonyl Modifications: The phenylsulfonyl group in the target compound enhances polarity compared to non-sulfonated analogs (e.g., 3-Pyrrolidin-1-ylquinoxalin-2-amine) but may reduce lipophilicity relative to methoxyphenylsulfonyl derivatives () .

- Substituent Effects : Bulky groups (e.g., 3-phenylpropyl in ) increase molecular weight and may hinder membrane permeability, whereas pyrrolidinyl/morpholinyl groups optimize steric and hydrogen-bonding interactions .

Toxicity and Solubility Considerations

- Sulfonyl vs. Benzoyl Groups: Phenylsulfonyl modifications in aminoglycosides () demonstrate lower cochlear toxicity compared to benzoyl groups, highlighting the sulfonyl group’s favorable safety profile.

生物活性

(Phenylsulfonyl)(3-pyrrolidinylquinoxalin-2-yl)amine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews various studies that highlight its efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of a phenylsulfonyl group and a pyrrolidinyl moiety contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various pathogenic bacteria and potential anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of quinoxaline compounds can inhibit the growth of several bacterial strains, including resistant strains. For instance, a related compound demonstrated activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics .

Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 μg/mL |

| Related quinoxaline derivative | Klebsiella pneumoniae | 1 μg/mL |

| Related quinoxaline derivative | Escherichia coli | 0.5 μg/mL |

The MIC values indicate that the compound is effective at low concentrations, suggesting a potent antimicrobial action.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory effects. A study focused on the modulation of Th17 cells, which are implicated in autoimmune diseases, found that derivatives similar to this compound could effectively inhibit RORγt, a key regulator in inflammatory pathways .

Case Studies

- Psoriasis Treatment : A case study involving the administration of a similar phenylsulfonamide derivative showed significant improvement in psoriasis symptoms in mouse models. The compound was well-tolerated and demonstrated enhanced bioavailability compared to existing treatments .

- Rheumatoid Arthritis : Another case study evaluated the effects of a related compound on mouse models of rheumatoid arthritis. The results indicated a reduction in inflammation markers and improved joint function, supporting the notion that this class of compounds may offer therapeutic benefits for autoimmune conditions .

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Bacterial Enzymes : The compound may target specific bacterial enzymes involved in cell wall synthesis or DNA replication, leading to bacterial death.

- Modulation of Immune Response : By inhibiting RORγt, the compound can alter the differentiation and function of Th17 cells, thereby reducing inflammation associated with autoimmune diseases.

Q & A

Q. What are the standard synthetic routes for (phenylsulfonyl)(3-pyrrolidinylquinoxalin-2-yl)amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling or nucleophilic substitution. For example, quinoxaline core formation may require condensation of o-phenylenediamine derivatives with diketones, followed by sulfonylation using phenylsulfonyl chloride under inert conditions . Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (optimized between 60–100°C), and catalyst choice (e.g., Pd(OAc)₂) critically affect yield and purity. Impurities often arise from incomplete sulfonylation or pyrrolidine ring instability under acidic conditions, necessitating chromatographic purification (hexane/acetone gradients) .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. For instance, ¹H-NMR can resolve aromatic protons in the quinoxaline core (δ 7.4–8.2 ppm) and pyrrolidine NH signals (δ 2.8–3.5 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm⁻¹) and NH bending (~1600 cm⁻¹) . X-ray crystallography (e.g., CCDC deposition) provides definitive confirmation of stereochemistry and sulfonyl group orientation .

Q. What biological activities are associated with the quinoxaline-pyrrolidine scaffold, and how are these evaluated experimentally?

Quinoxaline derivatives exhibit kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. Assays include:

- In vitro kinase inhibition: Fluorescence polarization with ATP-competitive probes (IC₅₀ determination).

- Antibacterial screening: MIC assays against Gram-positive pathogens (e.g., S. aureus), with compound solubility adjusted using DMSO/PBS .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2), with EC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for sulfonylation steps?

Discrepancies often arise from competing N- vs. O-sulfonylation. Computational tools (DFT calculations) predict regioselectivity based on transition-state energies. Experimentally, low-temperature (<0°C) reactions with slow sulfonyl chloride addition minimize side reactions. Monitoring via TLC (silica gel, UV254) and adjusting stoichiometry (1.2–1.5 eq sulfonyl chloride) improves reproducibility .

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

Pharmacokinetic factors (e.g., poor oral bioavailability) may explain discrepancies. Solutions include:

- Prodrug design: Esterification of sulfonamide groups to enhance membrane permeability.

- Metabolic stability assays: Liver microsome incubations (human/rat) to identify rapid clearance pathways .

- Structural analogs: Introducing electron-withdrawing substituents (e.g., -CF₃) to improve metabolic resistance .

Q. How do computational methods (e.g., 3D-QSAR, molecular docking) guide the design of derivatives with enhanced selectivity?

- 3D-QSAR : CoMFA/CoMSIA models built from IC₅₀ data predict steric/electrostatic requirements for kinase binding .

- Docking : AutoDock Vina simulations using crystal structures (e.g., PDB: 1M17) identify key interactions, such as hydrogen bonds between the sulfonyl group and kinase hinge regions .

- MD simulations : Assess binding stability (RMSD <2 Å over 50 ns) and solvation effects .

Q. What experimental controls are critical when studying this compound’s environmental fate (e.g., biodegradation, ecotoxicity)?

Follow ISO 14507 guidelines:

- Abiotic degradation : Hydrolysis at pH 4–9 (37°C, 28 days) with LC-MS monitoring.

- Soil adsorption : Batch tests with OECD artificial soil, measuring Koc values.

- Algal toxicity : Raphidocelis subcapitata growth inhibition assays (72-h EC₅₀) .

Methodological Guidance

Q. How to design a robust SAR study for derivatives targeting specific kinases?

- Core modifications : Vary substituents on the quinoxaline (e.g., electron-deficient aryl groups) and pyrrolidine (e.g., spirocyclic analogs) .

- Assay panels : Test against kinase families (TK, TKL, CAMK) to identify off-target effects.

- Statistical validation : Use ANOVA to confirm significance (p<0.05) of activity trends .

Q. What analytical techniques resolve impurities in scaled-up synthesis?

Q. How to validate molecular dynamics (MD) predictions of target binding stability?

Correlate MD results with experimental SPR (surface plasmon resonance) data (e.g., KD measurements). Significant deviations (>20% difference in binding energy) suggest force field inaccuracies, requiring reparameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。